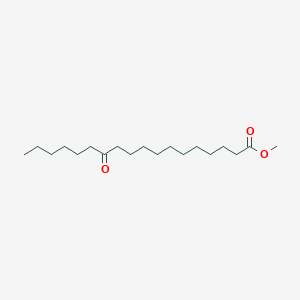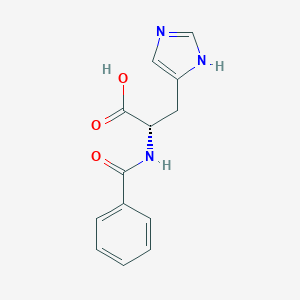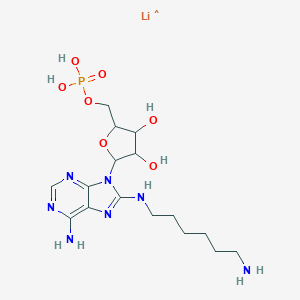
カルボキシトルブタミド
概要
説明
Carboxytolbutamide is a metabolite of tolbutamide, a first-generation sulfonylurea hypoglycemic agent used in the treatment of non-insulin-dependent diabetes mellitus. Unlike tolbutamide, carboxytolbutamide does not exhibit hypoglycemic effects. It is primarily formed in the liver through the oxidation of tolbutamide and is excreted in the urine .
科学的研究の応用
Carboxytolbutamide is used as a standard to determine tolbutamide metabolites in urine samples. It is also employed in pharmacokinetic studies to understand the metabolism and excretion of tolbutamide in different populations . Additionally, carboxytolbutamide is used in biochemical studies to investigate the effects of sulfonylureas on various cellular processes .
作用機序
Target of Action
Carboxytolbutamide’s primary targets are the pancreatic β cells . These cells play a crucial role in the regulation of blood glucose levels by secreting insulin, a hormone that promotes the uptake and utilization of glucose by the body’s cells .
Mode of Action
Carboxytolbutamide interacts with its targets, the pancreatic β cells, albeit with a weaker insulin-releasing action compared to Tolbutamide . Despite this, it still contributes to the overall hypoglycemic effect of Tolbutamide .
Biochemical Pathways
Carboxytolbutamide is involved in the metabolic pathways of Tolbutamide . Tolbutamide is metabolized in the liver via CYP2C9 to hydroxymethyltolbutamide, which is further metabolized to Carboxytolbutamide by cytosolic alcohol and aldehyde dehydrogenases .
Pharmacokinetics
Carboxytolbutamide is a major urinary metabolite of Tolbutamide . It is excreted in the urine, indicating its role in the drug’s elimination process . .
Result of Action
The molecular and cellular effects of Carboxytolbutamide’s action primarily involve its insulin-releasing activity . While it has a weaker insulin-releasing action compared to Tolbutamide, it still contributes to the overall hypoglycemic effect of the drug .
生化学分析
Biochemical Properties
Carboxytolbutamide plays a significant role in biochemical reactions as a metabolite of tolbutamide. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme CYP2C9, which is responsible for the hydroxylation of tolbutamide to form carboxytolbutamide . This interaction is crucial for the metabolic clearance of tolbutamide from the body. Additionally, carboxytolbutamide has been shown to affect membrane-bound low Km cyclic AMP phosphodiesterase in rat fat cells, influencing lipolysis .
Cellular Effects
Carboxytolbutamide affects various types of cells and cellular processes. In rat fat cells, it has been observed to influence lipolysis by affecting membrane-bound low Km cyclic AMP phosphodiesterase . This impact on lipolysis suggests that carboxytolbutamide may play a role in regulating cellular metabolism and energy balance. Furthermore, the compound’s interaction with CYP2C9 indicates its potential influence on cell signaling pathways and gene expression related to drug metabolism .
Molecular Mechanism
The molecular mechanism of carboxytolbutamide involves its interaction with the enzyme CYP2C9, which hydroxylates tolbutamide to form carboxytolbutamide . This hydroxylation process is essential for the metabolic clearance of tolbutamide. Additionally, carboxytolbutamide’s effect on membrane-bound low Km cyclic AMP phosphodiesterase in rat fat cells suggests that it may inhibit or activate this enzyme, thereby influencing lipolysis and cellular metabolism . These interactions highlight the compound’s role in modulating enzyme activity and metabolic processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of carboxytolbutamide have been observed to change over time. The compound is stable under standard storage conditions (2-8°C) and is soluble in methanol . Long-term studies have shown that carboxytolbutamide remains stable and retains its biochemical properties over extended periods. Its effects on cellular function may vary depending on the duration of exposure and the specific cellular context. For example, prolonged exposure to carboxytolbutamide may lead to sustained inhibition or activation of membrane-bound low Km cyclic AMP phosphodiesterase, affecting lipolysis and cellular metabolism .
Dosage Effects in Animal Models
The effects of carboxytolbutamide vary with different dosages in animal models. Studies have shown that at lower doses, the compound effectively modulates enzyme activity and cellular metabolism without causing significant adverse effects . At higher doses, carboxytolbutamide may exhibit toxic effects, including potential disruption of cellular function and metabolic processes. These threshold effects highlight the importance of dosage optimization in experimental settings to achieve desired outcomes while minimizing toxicity.
Metabolic Pathways
Carboxytolbutamide is involved in the metabolic pathways of tolbutamide. The primary pathway involves the hydroxylation of tolbutamide by the enzyme CYP2C9 to form carboxytolbutamide . This metabolic process is crucial for the clearance of tolbutamide from the body. Additionally, carboxytolbutamide may interact with other enzymes and cofactors involved in drug metabolism, influencing metabolic flux and metabolite levels. These interactions underscore the compound’s role in modulating metabolic pathways and maintaining metabolic homeostasis.
Transport and Distribution
Carboxytolbutamide is transported and distributed within cells and tissues through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . The compound’s solubility in methanol suggests that it can be efficiently transported in aqueous environments, enhancing its bioavailability and distribution within the body. These transport and distribution mechanisms are essential for the compound’s biological activity and its effects on cellular function.
Subcellular Localization
The subcellular localization of carboxytolbutamide plays a critical role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, carboxytolbutamide’s interaction with membrane-bound low Km cyclic AMP phosphodiesterase in rat fat cells suggests its localization to cellular membranes, where it can modulate enzyme activity and influence lipolysis . Understanding the subcellular localization of carboxytolbutamide is essential for elucidating its molecular mechanisms and its impact on cellular processes.
準備方法
Synthetic Routes and Reaction Conditions: Carboxytolbutamide can be synthesized through the oxidation of tolbutamide. The process involves the use of cytosolic alcohol and aldehyde dehydrogenases to convert tolbutamide to carboxytolbutamide . The reaction conditions typically include the presence of these enzymes and an appropriate buffer system to maintain the pH.
Industrial Production Methods: In an industrial setting, the production of carboxytolbutamide involves the use of high-performance liquid chromatography (HPLC) to isolate and purify the compound from biological samples. The process includes the extraction of tolbutamide metabolites from urine or plasma, followed by chromatographic separation .
化学反応の分析
Types of Reactions: Carboxytolbutamide primarily undergoes oxidation reactions. It is formed through the oxidation of tolbutamide by cytosolic alcohol and aldehyde dehydrogenases .
Common Reagents and Conditions:
Major Products Formed: The major product formed from the oxidation of tolbutamide is carboxytolbutamide .
類似化合物との比較
Tolbutamide: The parent compound of carboxytolbutamide, used as a hypoglycemic agent.
Hydroxytolbutamide: Another metabolite of tolbutamide, formed through hydroxylation.
Uniqueness: Carboxytolbutamide is unique in that it is a major urinary metabolite of tolbutamide and does not exhibit hypoglycemic effects. This makes it useful in pharmacokinetic studies to understand the metabolism and excretion of tolbutamide without the confounding effects of hypoglycemia .
特性
IUPAC Name |
4-(butylcarbamoylsulfamoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S/c1-2-3-8-13-12(17)14-20(18,19)10-6-4-9(5-7-10)11(15)16/h4-7H,2-3,8H2,1H3,(H,15,16)(H2,13,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMVATDSSHTCOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10176780 | |
| Record name | Carboxytolbutamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10176780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2224-10-4 | |
| Record name | Carboxytolbutamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2224-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carboxytolbutamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002224104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carboxytolbutamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10176780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carboxytolbutamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CARBOXY TOLBUTAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JGR4FM80VY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Carboxytolbutamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041849 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is carboxytolbutamide?
A1: Carboxytolbutamide is the primary metabolite of tolbutamide, an oral antidiabetic drug used to treat non-insulin-dependent diabetes mellitus (NIDDM). [, , , , , , , , , , , , , , , , , , , ].
Q2: How is carboxytolbutamide formed in the body?
A2: Tolbutamide undergoes nearly quantitative oxidation in the body to form carboxytolbutamide. This oxidation is primarily mediated by hepatic enzymes, including cytochrome P450 2C9 (CYP2C9), followed by further oxidation by aldehyde oxidase and aldehyde dehydrogenase. [, , , , , , ]
Q3: Does carboxytolbutamide possess hypoglycemic activity?
A3: Unlike its parent compound, tolbutamide, carboxytolbutamide is considered to be biologically inactive in terms of hypoglycemic effects. [, , , ]
Q4: What is the primary route of elimination for carboxytolbutamide?
A5: Carboxytolbutamide is primarily eliminated from the body through urinary excretion. [, , , , , , , ]
Q5: How is tolbutamide metabolized?
A6: Tolbutamide is primarily metabolized in the liver through oxidation. The primary metabolic pathway involves initial hydroxylation by CYP2C9 to form 4-hydroxytolbutamide, which is further oxidized to carboxytolbutamide. [, , , , , , ]
Q6: Are there species differences in tolbutamide metabolism?
A7: Yes, significant species differences exist. While humans and humanized mice predominantly form carboxytolbutamide, rats mainly produce hydroxytolbutamide. Additionally, dogs exhibit a unique metabolic pathway, producing p-tolylsulfonylurea as the primary metabolite. [, ]
Q7: Do sex differences exist in tolbutamide metabolism?
A8: Research suggests sex-dependent differences in tolbutamide metabolism. While qualitative differences were observed in rats (with males producing additional metabolites compared to females), quantitative differences were seen in dogs, where males showed higher metabolite formation rates compared to females. []
Q8: How does inflammation affect tolbutamide metabolism?
A9: Studies in rabbits demonstrate that inflammation can significantly decrease the clearance of tolbutamide and the formation of its metabolites, likely due to a reduction in hepatic CYP activity. []
Q9: How is the rate of tolbutamide absorption related to its blood sugar-lowering effect?
A10: Studies in humans indicate a direct correlation between the absorption rate of tolbutamide and its effect on blood sugar levels. A faster absorption rate correlates with a more rapid decline in blood sugar levels. This highlights the importance of formulation in drug absorption and therapeutic effect. [, ]
Q10: What analytical techniques are commonly employed to measure tolbutamide and its metabolites in biological samples?
A11: Several methods are available for quantifying tolbutamide and its metabolites, including: * High-performance liquid chromatography (HPLC): Widely used for simultaneous determination in plasma and urine. Different variations, like reversed-phase HPLC, are employed depending on the specific metabolites being analyzed. [, , , , ] * Gas Chromatography (GC) with Electron-capture Detection: Offers a sensitive approach for measuring chlorpropamide, tolbutamide, and metabolites like hydroxymethyltolbutamide and carboxytolbutamide in blood. [] * Gas chromatography-mass spectrometry (GC-MS): Utilized to verify results obtained from other analytical methods like GC with electron-capture detection. [] * Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS): Offers a robust and sensitive method for measuring multiple CYP probe drugs and their metabolites, including tolbutamide and its metabolites. []
Q11: What is the significance of studying tolbutamide metabolism?
A12: Investigating tolbutamide metabolism is crucial for several reasons: * Understanding Interindividual Variability: It helps to understand why individuals respond differently to tolbutamide therapy due to variations in CYP2C9 enzyme activity. [, , ] * Predicting Drug Interactions: Knowing the metabolic pathways allows for prediction and management of potential drug interactions involving tolbutamide and other drugs metabolized by CYP2C9. [] * Developing Personalized Medicine: A thorough understanding of tolbutamide metabolism could contribute to personalized medicine approaches, tailoring tolbutamide doses based on an individual's metabolic capacity. [, ]
Q12: Can carboxytolbutamide be used to assess CYP2C9 activity?
A13: While carboxytolbutamide is a major metabolite of tolbutamide, which is primarily metabolized by CYP2C9, it is not an ideal marker for directly assessing CYP2C9 activity. Instead, the urinary metabolic ratio of specific metabolites like 4'-hydroxytolbutamide and carboxytolbutamide to tolbutamide is a more accurate measure. [, ]
Q13: What in vitro models are used to study tolbutamide metabolism?
A14: Researchers utilize various in vitro models to investigate tolbutamide metabolism: * Precision-Cut Liver Slices: Offer a valuable tool to study species and sex differences in drug metabolism. These slices maintain liver architecture, providing a more physiologically relevant model compared to isolated enzymes or cells. [] * Sandwich-Cultured Rat Hepatocytes: Mimic the in vivo liver environment, allowing for long-term studies and reliable estimations of intrinsic clearance for slowly metabolized drugs like tolbutamide. This model facilitates the identification of metabolic pathways and the prediction of in vivo pharmacokinetic parameters. []
Q14: What is the significance of fructose-2,6-bisphosphate (F-2,6-P2) in relation to tolbutamide?
A15: Research suggests that tolbutamide can stimulate the formation of F-2,6-P2 in the liver. F-2,6-P2 is a potent activator of phosphofructokinase, a key enzyme in glycolysis. This suggests a potential extrapancreatic effect of tolbutamide in regulating glucose metabolism. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3As,6ar)-1,3-dibenzyltetrahydro-1h-furo[3,4-d]imidazole-2,4-dione](/img/structure/B18443.png)


![Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite](/img/structure/B18452.png)
![3-Isopropylbenzo[c]isoxazole](/img/structure/B18455.png)






![Dibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B18476.png)

